molecular formula C15H22ClNO B2599353 2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide CAS No. 923248-45-7

2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide

Cat. No.: B2599353
CAS No.: 923248-45-7
M. Wt: 267.8
InChI Key: ZUZCOINWKDETRD-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, an isopropylphenyl group, and an acetamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide typically involves the reaction of 2-chloroacetamide with 1-(4-isopropylphenyl)-2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies and equipment helps in scaling up the production while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted acetamides.

Scientific Research Applications

2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-N-[2-methyl-1-(4-propan-2-ylphenyl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c1-10(2)12-5-7-13(8-6-12)15(11(3)4)17-14(18)9-16/h5-8,10-11,15H,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZCOINWKDETRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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